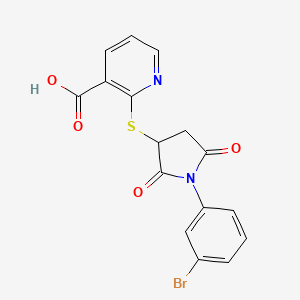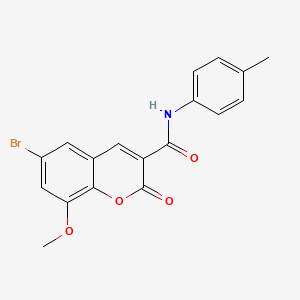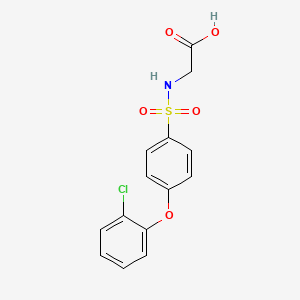
((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, ((4-(2-Chlorophenoxy)phenyl)sulfonyl)glycine, is a derivative of arylglycine, which is a class of compounds that have been studied for their potential in various applications, including the synthesis of antibiotics and inhibition of enzymes such as aldose reductase. Arylglycines, such as those mentioned in the provided papers, are known for their roles as precursors in the synthesis of glycopeptide antibiotics and as inhibitors for enzymes implicated in diabetic complications .
Synthesis Analysis
The synthesis of related arylglycine derivatives has been explored through various methods. For instance, the sulfinimine-mediated asymmetric Strecker synthesis has been applied to produce enantioselective arylglycines with high efficiency and excellent enantiomeric excess (ee), which are sensitive to epimerization . This method could potentially be adapted for the synthesis of this compound, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of arylglycine derivatives can be complex, as demonstrated by the crystal structure analysis of a related compound, 4,4'-bipyridine — 4-(sulfonylglycine)benzoic acid. This compound exhibits strong hydrogen bonding and intermolecular interactions, which contribute to its one-dimensional network structure and further assembly into a two-dimensional layer supramolecular structure . Such detailed structural information is crucial for understanding the properties and potential interactions of this compound.
Chemical Reactions Analysis
Arylglycine derivatives can participate in various chemical reactions. For example, the polymer-supported sulfonamide of N-glycine has been used to promote the allylation of aldehydes and imines, leading to good to high yields and enabling the recovery and reuse of the catalyst . This suggests that this compound could also be involved in similar reactions, potentially as a substrate or a catalyst.
Physical and Chemical Properties Analysis
The physical and chemical properties of arylglycine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as the sulfonyl group and chlorophenoxy moiety can affect the compound's lipophilicity, which in turn can enhance its potential as an enzyme inhibitor . The crystal structure analysis provides insights into the solid-state properties, such as hydrogen bonding capacity and molecular packing, which are important for the material's stability and interaction with other molecules .
Aplicaciones Científicas De Investigación
Crystal Engineering and Ligand Formation
- The synthesis and structural analysis of novel ligands such as N-[(3-carboxyphenyl)sulfonyl]glycine (H3L1) have been highlighted, demonstrating their use in crystal engineering. These ligands have been used to create unique dinuclear complexes and copper(II) complexes, showcasing innovative modes of water molecule association and unique supramolecular structures through hydrogen bonding and π–π stacking interactions (Ma et al., 2008).
Enantioselective Inclusion
- Crystalline structures such as (R)-phenylglycyl-(R)-phenylglycine have been noted for their ability to include certain sulfoxides with high enantioselectivity. The structure and enantioselectivity of these inclusions have been elucidated through single-crystal X-ray analyses, revealing how certain molecular conformations can determine the stereochemistry of recognized groups (Akazome et al., 2000).
Glycine Transporter Inhibition
- The design and synthesis of Glycine Transporter-1 (GlyT1) inhibitors derived from a series of [4-Phenyl-1-(propylsulfonyl)piperidin-4-yl]methyl Benzamides have been investigated for their in vivo efficacy. These inhibitors represent a significant advancement in targeting GlyT1, showcasing the therapeutic potential of sulfonamide derivatives in modulating glycine levels in the central nervous system (Lindsley et al., 2006).
Cytoprotectants and NMDA Receptor Inhibitors
- The synthesis of thieno[2,3-b]pyridinones acting as cytoprotectants and inhibitors of [3H]glycine binding to the N-methyl-D-aspartate (NMDA) receptor has been reported. These derivatives are based on bioisostere benzene/thiophene exchange, indicating a potential role in neuroprotection and modulation of the NMDA receptor, a critical component in neurodegenerative diseases (Buchstaller et al., 2006).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory activity , suggesting that this compound may also target inflammatory pathways.
Mode of Action
It’s known that sulfonamide functional groups are highly reactive towards water , which could influence the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to affect central inflammation , suggesting that this compound may also influence inflammatory pathways.
Result of Action
Similar compounds have been shown to exhibit anti-inflammatory activity , suggesting that this compound may also have anti-inflammatory effects.
Action Environment
It’s known that the presence of water in the reaction medium can influence the reactions of compounds with sulfonamide functional groups .
Propiedades
IUPAC Name |
2-[[4-(2-chlorophenoxy)phenyl]sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5S/c15-12-3-1-2-4-13(12)21-10-5-7-11(8-6-10)22(19,20)16-9-14(17)18/h1-8,16H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJVPHDKPKCGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


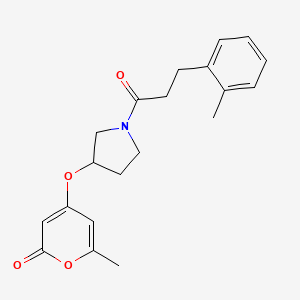
![2-Chloro-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]acetamide](/img/structure/B2504458.png)


![3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504464.png)

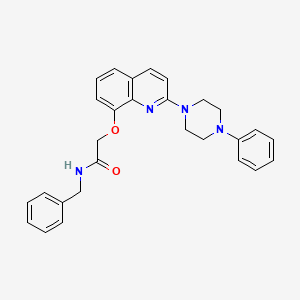
![(2E)-2-cyano-3-[5-(2-methylcyclopropyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2504468.png)
![3-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2504471.png)

